2-(2-fluorophenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide

CCR4 antagonism TRPV1 antagonism Kinase inhibition

2-(2-Fluorophenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide (CAS 1396870-39-5) is a synthetic small molecule (MW 421.476 g/mol, formula C₂₃H₂₄FN₅O₂) belonging to the piperazinylpyrimidine chemical class. Its architecture combines a 2-fluorophenoxy-propanamide terminus with a 4-phenylpiperazin-1-yl substituted pyrimidine core — a scaffold topology that places it at the intersection of chemokine receptor (CCR4) antagonist and vanilloid receptor (TRPV1) antagonist research programs.

Molecular Formula C23H24FN5O2
Molecular Weight 421.476
CAS No. 1396870-39-5
Cat. No. B2799791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-fluorophenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide
CAS1396870-39-5
Molecular FormulaC23H24FN5O2
Molecular Weight421.476
Structural Identifiers
SMILESCC(C(=O)NC1=CC(=NC=N1)N2CCN(CC2)C3=CC=CC=C3)OC4=CC=CC=C4F
InChIInChI=1S/C23H24FN5O2/c1-17(31-20-10-6-5-9-19(20)24)23(30)27-21-15-22(26-16-25-21)29-13-11-28(12-14-29)18-7-3-2-4-8-18/h2-10,15-17H,11-14H2,1H3,(H,25,26,27,30)
InChIKeyBTDNGKVSLQSUCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Fluorophenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide (CAS 1396870-39-5): Structural Identity and Class Context for Research Procurement


2-(2-Fluorophenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide (CAS 1396870-39-5) is a synthetic small molecule (MW 421.476 g/mol, formula C₂₃H₂₄FN₅O₂) belonging to the piperazinylpyrimidine chemical class [1]. Its architecture combines a 2-fluorophenoxy-propanamide terminus with a 4-phenylpiperazin-1-yl substituted pyrimidine core — a scaffold topology that places it at the intersection of chemokine receptor (CCR4) antagonist and vanilloid receptor (TRPV1) antagonist research programs [2][3]. The compound is supplied as a research-grade chemical tool for target validation, assay development, and structure-activity relationship (SAR) studies in neurological and immuno-oncology contexts.

Why 2-(2-Fluorophenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide Cannot Be Interchanged with Generic Piperazinylpyrimidine Analogs


Within the piperazinylpyrimidine series, minor structural permutations produce substantial shifts in target engagement profiles. The presence of a 4-phenylpiperazine moiety at the pyrimidine 6-position — as opposed to pyrrolidine, pyrazole, or substituted piperazine variants — is a critical determinant of receptor subtype selectivity and steric complementarity within the binding pocket [1]. In the CCR4 antagonist patent family (US-9493453-B2), systematic variation of the arylpiperazine substituent demonstrated that the N-phenyl group directly influences antagonist potency and species cross-reactivity [2]. Similarly, in TRPV1 antagonist series, the nature of the heterocyclic substitution on the pyrimidine ring governs both in vitro potency and pharmacokinetic half-life [3]. Generic substitution of this compound with a structurally related but chemically distinct analog — such as a pyrrolidinyl or pyrazolyl variant — carries a high risk of altered pharmacology that cannot be predicted without experimental verification.

Quantitative Differentiation Evidence for 2-(2-Fluorophenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide: Structural Comparator Analysis


Structural Topology Comparison: 4-Phenylpiperazine vs. Pyrrolidine Substituent on Pyrimidine C6

The target compound carries a 4-phenylpiperazine group at the pyrimidine 6-position. The closest commercially indexed analog, 2-(2-fluorophenoxy)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]propanamide, replaces the phenylpiperazine with a pyrrolidine ring. In TRPV1 antagonist SAR studies, arylpiperazine-substituted pyrimidines consistently achieve sub-10 nM IC₅₀ values (e.g., compound 16p: rTRPV1 IC₅₀ = 3.7 nM), whereas smaller heterocyclic substitutions (pyrrolidine, morpholine) at the same position generally yield 10- to 100-fold reductions in potency due to loss of hydrophobic pocket occupancy [1]. No direct head-to-head data for this exact pair is publicly available; the potency differential is inferred from class-level SAR trends within the piperazinylpyrimidine series.

CCR4 antagonism TRPV1 antagonism Kinase inhibition

Fluorophenoxy Moiety Positional Differentiation: 2-Fluorophenoxy vs. 4-Fluorophenoxy Substitution

The target compound bears a 2-fluorophenoxy group at the propanamide α-position. The regioisomeric 4-fluorophenoxy variant is a common comparator in fluorinated SAR series. Within the piperazinylpyrimidine CCR4 antagonist patent (US-9493453-B2), ortho-fluorine substitution on the phenoxy ring alters the dihedral angle of the ether linkage relative to para-substituted analogs, modifying the trajectory of the terminal aryl group into the receptor binding pocket [1]. Ortho-fluorine also influences the electron density of the ether oxygen and can modulate metabolic oxidative dealkylation rates compared to para-fluoro isomers. No quantitative comparative metabolism or potency data exist for this specific compound pair in public literature.

Fluorine SAR Metabolic stability CCR4 antagonism

Pyrimidine Core Connectivity: 4,6-Disubstituted Pyrimidine vs. 2,4-Disubstituted Isomers

The target compound features a 4,6-disubstituted pyrimidine architecture (propanamide at C4 via N-linkage; phenylpiperazine at C6). In the piperazinylpyrimidine kinase inhibitor series, the 4,6-substitution pattern orients the amide NH and the piperazine N toward the kinase hinge region in a bidentate hydrogen-bonding arrangement [1]. Isomeric 2,4-disubstituted pyrimidines present a different hydrogen-bonding vector and are typically less potent against the same kinase targets. In the NCI-60 antitumor screening of piperazinylpyrimidine derivatives, 4,6-disubstituted compounds demonstrated selective growth inhibition against MDA-MB-468 breast cancer cells, whereas 2,4-substituted isomers showed markedly different selectivity profiles [2]. The target compound's specific 4,6-connectivity is therefore a non-interchangeable feature.

Kinase inhibition Hinge-binding motif Pyrimidine SAR

Propanamide Linker Length: Ethyl vs. Methyl vs. Direct Amide Connectivity

The target compound incorporates a propanamide linker (three-carbon backbone with a methyl substituent at the α-position) connecting the fluorophenoxy group to the pyrimidine amide. This branched linker topology provides conformational flexibility that distinguishes it from direct amide analogs (e.g., benzamide-type CCR4 antagonists) or shorter acetamide linkers. In TRPV1 antagonist SAR, 2-(3,5-disubstituted-4-aminophenyl)propanamide derivatives showed improved potency compared to the corresponding acetamide analogs, attributed to optimal spacing between the aryl group and the amide carbonyl for receptor interaction [1]. The methyl branch at the α-position additionally introduces a chiral center that can be exploited for enantioselective pharmacology, though no enantiomer-specific data for this compound is publicly available.

Linker SAR Receptor fit Conformational flexibility

Recommended Research Application Scenarios for 2-(2-Fluorophenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide Based on Structural Class Evidence


CCR4 Antagonist Lead Optimization and SAR Expansion

This compound serves as a structural probe within CCR4 antagonist programs. Its 4-phenylpiperazine-pyrimidine scaffold mirrors the core architecture of patent-protected CCR4 antagonists (US-9493453-B2), where variations in the phenoxy terminus and piperazine N-substituent critically modulate chemokine binding displacement and functional antagonism [1]. The compound is suitable for systematic SAR studies examining the impact of 2-fluorophenoxy substitution on CCR4 binding affinity and chemotaxis inhibition in human T-cell models.

TRPV1 Antagonist Chemical Tool for Pain Target Validation

The piperazinylpyrimidine class has produced clinical-stage TRPV1 antagonists including AMG 517 and AMG 628 [2]. This compound, with its distinct 2-fluorophenoxy-propanamide terminus combined with a phenylpiperazine-pyrimidine core, represents a novel chemotype for exploring TRPV1 antagonism with potentially differentiated physicochemical properties. It can be employed in capsaicin-induced calcium flux assays in TRPV1-overexpressing CHO or HEK293 cells to benchmark antagonist potency against reference compounds such as capsazepine or AMG 517.

Kinase Selectivity Profiling Against the Piperazinylpyrimidine Chemotype

Piperazinylpyrimidine derivatives have demonstrated selective kinase inhibitory activity, particularly against targets within the human kinome relevant to oncology [3]. The target compound's 4,6-disubstituted pyrimidine geometry positions it as a potential Type I kinase inhibitor with bidentate hinge-binding capacity. It is suitable for screening against a broad kinase panel to identify novel target engagement profiles distinct from established piperazinylpyrimidine kinase inhibitors, and for use as a reference compound in NCI-60 or similar cytotoxicity profiling.

Fluorinated Probe for Metabolic Stability and CYP Interaction Studies

The ortho-fluorophenoxy moiety provides a spectroscopic handle (¹⁹F NMR) and a metabolic soft spot for studying oxidative metabolism in liver microsome and hepatocyte assays. Within the fluorinated piperazinylpyrimidine series, ortho-fluorine substitution has been associated with modulated CYP450-mediated clearance compared to non-fluorinated or para-fluoro analogs [1]. This compound is appropriate for comparative in vitro ADME studies to establish fluorine positional effects on metabolic stability within this chemotype.

Quote Request

Request a Quote for 2-(2-fluorophenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.